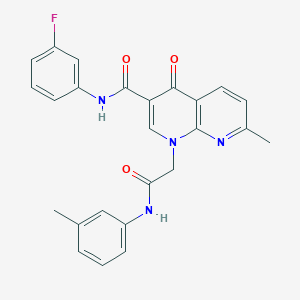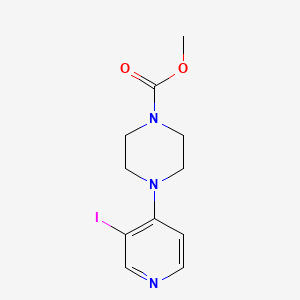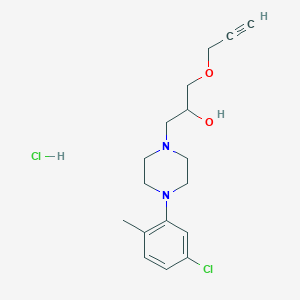![molecular formula C22H23N3O6 B2707542 Prop-2-enyl 5-(4-methoxycarbonylphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622361-47-1](/img/structure/B2707542.png)
Prop-2-enyl 5-(4-methoxycarbonylphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a phenyl group (a ring of 6 carbon atoms), multiple methyl groups (CH3), a carboxylate group (COO-), and a prop-2-enyl group (a three-carbon chain with a double bond).Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “Prop-2-enyl 5-(4-methoxycarbonylphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate”:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are exploring its efficacy in treating conditions such as cancer, inflammation, and infectious diseases .
Cancer Research
In cancer research, this compound is being studied for its potential to inhibit the growth of cancer cells. Its ability to interfere with specific cellular pathways that are crucial for cancer cell proliferation makes it a promising candidate for developing new anticancer drugs .
Anti-inflammatory Agents
The compound’s structure suggests it may possess anti-inflammatory properties. Researchers are investigating its ability to modulate inflammatory responses, which could lead to the development of new treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Research
Given the rising concern over antibiotic resistance, this compound is being examined for its antimicrobial properties. Its potential to act against a broad spectrum of bacteria and fungi could make it a valuable addition to the arsenal of antimicrobial agents .
Neuroprotective Studies
In the field of neuroprotection, this compound is being explored for its ability to protect nerve cells from damage. This is particularly relevant for conditions such as Alzheimer’s disease and Parkinson’s disease, where neurodegeneration plays a key role .
Cardiovascular Research
Researchers are also looking into the cardiovascular applications of this compound. Its potential effects on blood pressure regulation and heart health are being studied, which could lead to new treatments for cardiovascular diseases .
Biochemical Pathway Analysis
The compound’s interaction with various biochemical pathways is of great interest. By studying these interactions, scientists can gain insights into fundamental biological processes and identify new therapeutic targets for a range of diseases .
Drug Delivery Systems
Finally, this compound is being investigated for its potential use in drug delivery systems. Its chemical properties may allow it to be used as a carrier for other drugs, enhancing their delivery and efficacy .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
prop-2-enyl 5-(4-methoxycarbonylphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-6-11-31-21(28)15-12(2)23-18-17(19(26)25(4)22(29)24(18)3)16(15)13-7-9-14(10-8-13)20(27)30-5/h6-10,16,23H,1,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDBDKFABJMYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)C(=O)OC)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-enyl 5-(4-methoxycarbonylphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2707465.png)
![2-Cyclopropyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2707466.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707470.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide](/img/structure/B2707471.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2707472.png)

![methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate](/img/structure/B2707475.png)
![1-(3-Chlorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2707477.png)
![Ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707479.png)
![N-(4-bromo-2-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2707480.png)
